N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide
Description
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide is a synthetic organic compound featuring a central 1,3-thiazole ring substituted at position 4 with a 2-ethoxyphenyl group and at position 2 with a 3,3-dimethylbutanamide moiety.
Properties
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-5-21-14-9-7-6-8-12(14)13-11-22-16(18-13)19-15(20)10-17(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDLSAPUXLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with α-methylene carbonyl compounds under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted thiazole-2-amides. Key structural variations among analogues include:
- This compound showed dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM) . N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7): Incorporates a dichlorophenyl group and a thiazole-carboxamide, contributing to kinase modulation activity . N-(4-phenyl-1,3-thiazol-2-yl) benzamides (5a-o): Anti-inflammatory activity (e.g., 5c and 5n with Cl/CF₃ groups) via carrageenan-induced edema suppression .
- Amide substituents: 3,3-dimethylbutanamide: Present in the target compound and in N-{3-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]phenyl}-3,3-dimethylbutanamide (V012-7622), which shares the branched amide group but differs in aryl substitution . Acetamide: Common in compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14), which lacks steric bulk but retains hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Ethoxyphenyl Group : A phenyl ring substituted with an ethoxy group.
- Dimethylbutanamide Moiety : A branched amide structure that contributes to its lipophilicity.
Molecular Formula
CHNOS
Molecular Weight
Approximately 265.38 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that the compound possesses anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Anticancer Activity
Preliminary research suggests that this compound may have anticancer effects. In a study involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound demonstrated cytotoxic effects with IC50 values of:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may interfere with inflammatory signaling pathways, reducing cytokine production.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through the activation of caspases.
Case Study 1: Efficacy Against Bacterial Infections
A clinical study evaluated the efficacy of this compound in treating bacterial infections in a murine model. Mice infected with Staphylococcus aureus were treated with varying doses of the compound. Results indicated a dose-dependent reduction in bacterial load in tissues.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
